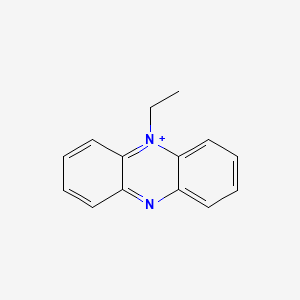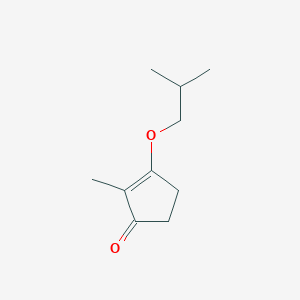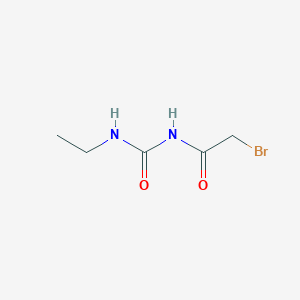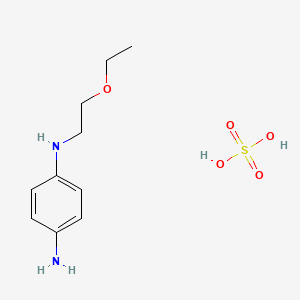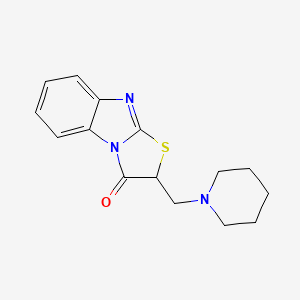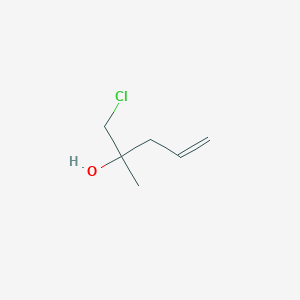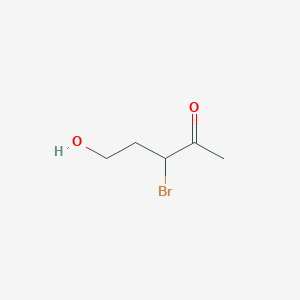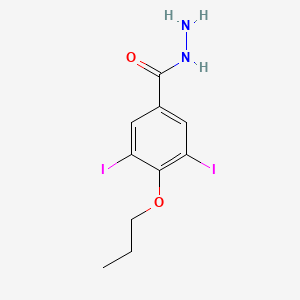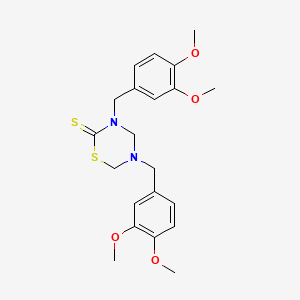
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl- is a heterocyclic compound that belongs to the class of thiadiazines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl- typically involves the reaction of dithiocarbamates with formaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the substituents on the ring is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.
Industry: It is used in the production of pesticides and fungicides due to its biocidal properties.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl- involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the sulfur atom in the thiadiazine ring, which can act as an electrophile.
Comparison with Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diveratryl- can be compared with other thiadiazine derivatives such as:
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: This compound has similar chemical properties but differs in its substituents, which can affect its reactivity and applications.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diphenyl-: The presence of phenyl groups can enhance the compound’s stability and its potential use in organic synthesis.
Properties
CAS No. |
23514-97-8 |
|---|---|
Molecular Formula |
C21H26N2O4S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3,5-bis[(3,4-dimethoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C21H26N2O4S2/c1-24-17-7-5-15(9-19(17)26-3)11-22-13-23(21(28)29-14-22)12-16-6-8-18(25-2)20(10-16)27-4/h5-10H,11-14H2,1-4H3 |
InChI Key |
RIJLJKBUALKRIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CN(C(=S)SC2)CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


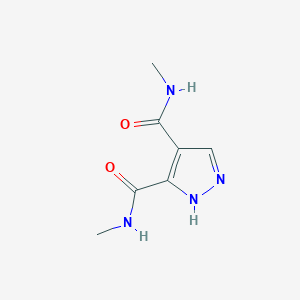
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
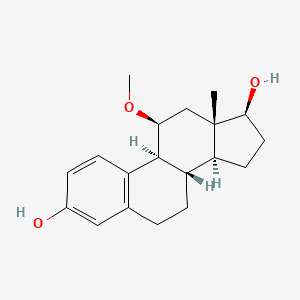
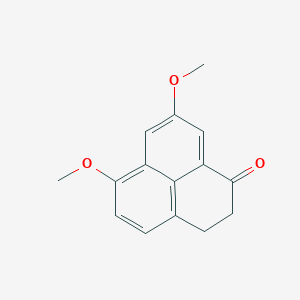
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

